2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Description

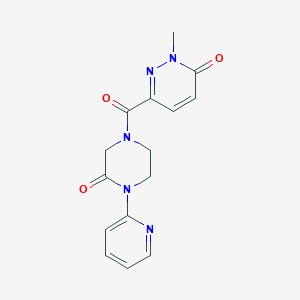

This compound (CAS: 2320221-31-4, molecular formula: C15H15N5O3) features a pyridazin-3(2H)-one core substituted at position 2 with a methyl group and at position 6 with a 3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl moiety (Figure 1) . The pyridazinone scaffold is known for its pharmacological versatility, including anti-inflammatory and enzyme inhibitory activities .

Properties

IUPAC Name |

2-methyl-6-(3-oxo-4-pyridin-2-ylpiperazine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-18-13(21)6-5-11(17-18)15(23)19-8-9-20(14(22)10-19)12-4-2-3-7-16-12/h2-7H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBCVRCNNMDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridazine core substituted with a piperazine moiety and a carbonyl group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of receptor-interacting protein kinase 2 (RIPK2), which is implicated in inflammatory processes and autoimmune diseases .

In Vitro Studies

In vitro assays have shown that the compound exhibits moderate potency against certain cell lines. For example, it demonstrated an effective inhibition of cell proliferation in cancer cell lines with an IC50 value in the low micromolar range .

In Vivo Efficacy

Animal models have been utilized to assess the in vivo efficacy of the compound. In a study involving murine models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the piperazine and pyridazine rings can enhance biological activity. For instance, substituents on the piperazine ring have been shown to influence binding affinity and selectivity for target kinases .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl group on piperazine | Increased potency | |

| Halogen substitutions on pyridazine | Enhanced selectivity |

Case Studies

- Case Study 1: Anti-inflammatory Activity

- Case Study 2: Cancer Cell Line Testing

Comparison with Similar Compounds

Substituent Variations at Position 2

The methyl group at position 2 is a common feature in pyridazinone derivatives. For example:

Substituent Variations at Position 6

The 3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl group distinguishes the target compound from analogs:

Comparative Data Table

Q & A

Q. What are the key synthetic strategies for synthesizing 2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Piperazine derivatives are coupled to the pyridazinone core via carbonyation or amidation steps under controlled pH and temperature .

- Functionalization : Substituents like pyridin-2-yl groups are introduced using nucleophilic substitution or metal-catalyzed cross-coupling .

- Purification : Chromatography (HPLC or TLC) and recrystallization ensure high purity. Yields are optimized by adjusting stoichiometry and reaction time .

Q. How is the molecular structure of this compound confirmed?

Key techniques include:

- Spectroscopy : H/C NMR and high-resolution mass spectrometry (HRMS) validate connectivity and functional groups .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding interactions in solid-state structures .

- Elemental analysis : Confirms stoichiometric composition .

Q. What substituents influence its biological activity, and how?

Critical substituents and their roles:

| Substituent | Impact on Activity | Evidence Source |

|---|---|---|

| Pyridin-2-yl (piperazine) | Enhances binding to kinase targets | |

| Methyl (pyridazinone) | Improves metabolic stability | |

| 3-Oxo group | Modulates electron density for receptor interaction |

Q. What in vitro assays are used for initial bioactivity screening?

- Enzyme inhibition assays : Measure IC against kinases or proteases .

- Cellular viability tests : Evaluate cytotoxicity (e.g., MTT assay) in cancer or microbial models .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target interaction kinetics .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological approaches include:

- Comparative SAR studies : Systematically vary substituents (e.g., replacing pyridin-2-yl with pyrimidine) to isolate activity drivers .

- Assay standardization : Replicate experiments under identical conditions (pH, cell lines, incubation time) to minimize variability .

- Biophysical validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational methods aid in predicting target interactions?

- Molecular docking : Simulates binding poses with proteins like BAX or kinases using software (AutoDock, Schrödinger) .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. How can pharmacokinetic properties (e.g., bioavailability) be optimized?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, sulfonyl) to the piperazine ring .

- Prodrug strategies : Mask polar moieties with ester or amide prodrugs for improved membrane permeability .

- Metabolic stability : Fluorination of aromatic rings reduces cytochrome P450-mediated degradation .

Q. What experimental strategies validate the compound’s mechanism of action?

- Gene knockout models : CRISPR/Cas9 silencing of putative targets (e.g., kinases) to confirm pathway dependency .

- Thermal shift assays : Monitor protein denaturation to identify direct binding partners .

- Transcriptomic profiling : RNA-seq reveals downstream gene expression changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.